L-Valyl-L-alanyl-L-prolyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-alanyl-L-prolyl-L-alanine is a tetrapeptide composed of the amino acids valine, alanine, proline, and alanine. Peptides like this one are essential in various biological processes and have significant applications in scientific research and industry. This compound is particularly interesting due to its unique sequence and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-alanyl-L-prolyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups (e.g., Fmoc) are removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-alanyl-L-prolyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids like proline.
Reduction: Reduction reactions can be used to break disulfide bonds if present.
Substitution: Amino acid residues can be substituted to create analogs of the peptide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or performic acid.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of hydroxyproline, while substitution can yield peptide analogs with different amino acid sequences.
Scientific Research Applications
L-Valyl-L-alanyl-L-prolyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular processes.
Medicine: Explored for its potential therapeutic effects and as a drug delivery vehicle.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Valyl-L-alanyl-L-prolyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular functions and signaling processes.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-alanine: A dipeptide with similar amino acid composition but shorter chain length.
L-Alanyl-L-valine: Another dipeptide with a different sequence.
L-Valyl-L-proline: A dipeptide containing valine and proline.
Uniqueness
L-Valyl-L-alanyl-L-prolyl-L-alanine is unique due to its specific sequence and the presence of proline, which introduces a kink in the peptide chain, affecting its structure and function. This tetrapeptide’s distinct properties make it valuable for various research and industrial applications.
Properties
CAS No. |
82376-78-1 |
---|---|
Molecular Formula |
C16H28N4O5 |
Molecular Weight |
356.42 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C16H28N4O5/c1-8(2)12(17)14(22)18-9(3)15(23)20-7-5-6-11(20)13(21)19-10(4)16(24)25/h8-12H,5-7,17H2,1-4H3,(H,18,22)(H,19,21)(H,24,25)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
FLOFKYLBSIDYDO-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.